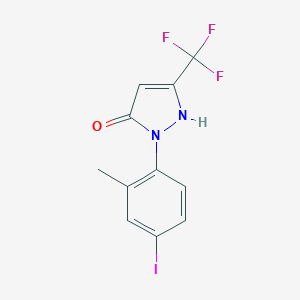![molecular formula C27H24ClFN4O3 B301802 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide](/img/structure/B301802.png)
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied extensively due to its unique properties and potential therapeutic applications. In
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound may also interact with specific cellular receptors or enzymes, leading to its observed effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In animal models, this compound has been shown to reduce tumor growth and inflammation. However, the effects of this compound on humans are not yet fully understood.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide in lab experiments include its unique properties and potential therapeutic applications. This compound has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for further research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on humans.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, this compound may be studied in combination with other drugs or therapies to improve its efficacy and reduce toxicity. Further studies may also explore the use of this compound in various disease models, such as cancer, inflammation, and infectious diseases. Overall, the study of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide holds promise for the development of new therapies and treatments for various diseases.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide involves several steps. The starting materials include 4-chlorophenol, 4-fluorobenzaldehyde, 2-methyl-1H-indole-3-carboxaldehyde, and N-(2-chloroacetyl)acetamide. These compounds are reacted in the presence of a base and a catalyst to yield the desired product. The synthesis method has been optimized to improve yield and purity of the compound.
科学的研究の応用
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide has potential applications in scientific research. This compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antimicrobial agent, due to its ability to inhibit the growth of bacteria and fungi in vitro.
特性
製品名 |
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide |
|---|---|
分子式 |
C27H24ClFN4O3 |
分子量 |
507 g/mol |
IUPAC名 |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H24ClFN4O3/c1-18-24(23-4-2-3-5-25(23)33(18)16-19-6-10-21(29)11-7-19)14-31-32-26(34)15-30-27(35)17-36-22-12-8-20(28)9-13-22/h2-14H,15-17H2,1H3,(H,30,35)(H,32,34)/b31-14+ |
InChIキー |
OQHDHOUJMLRRLQ-XAZZYMPDSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)/C=N/NC(=O)CNC(=O)COC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)COC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)COC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B301719.png)
![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
![6-[2-(4-Tert-butylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B301723.png)
![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301727.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)


![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)